molecular formula C6H6ClNO2S B013654 3-Mercaptopicolinic Acid Hydrochloride CAS No. 320386-54-7

3-Mercaptopicolinic Acid Hydrochloride

Cat. No.: B013654
CAS No.: 320386-54-7
M. Wt: 191.64 g/mol
InChI Key: DYGYEUUVNLEHJP-UHFFFAOYSA-N
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Description

SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride, is an orally active inhibitor of phosphoenolpyruvate carboxykinase (PEPCK). This compound is known for its potent hypoglycemic effects, achieved by inhibiting glucose synthesis. It also inhibits asparagine metabolism, leading to an increase in amino acids and amides .

Biochemical Analysis

Biochemical Properties

3-Mercaptopicolinic Acid Hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme phosphoenolpyruvate carboxykinase (PEPCK). This inhibition leads to a decrease in gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate substrates. The compound interacts with PEPCK by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of oxaloacetate to phosphoenolpyruvate . Additionally, this compound has been shown to inhibit asparagine metabolism, leading to an increase in amino acids and amides .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In vitro studies have demonstrated that this compound reduces the proliferation of regulatory T cells (T reg cells) and induces myogenic differentiation of C2C12 cells . Furthermore, this compound has been shown to reduce colony growth formation of MCF7 cells, a breast cancer cell line . These effects suggest that the compound influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of PEPCK, the compound inhibits the enzyme’s activity, leading to a decrease in gluconeogenesis . This inhibition results in lower glucose synthesis, which can have significant implications for metabolic regulation. Additionally, this compound affects gene expression by reducing the mRNA expression of genes related to serine biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. In vitro studies have shown that this compound can inhibit cell proliferation and induce differentiation over a period of 48 hours . In vivo studies have demonstrated that the compound can lower blood glucose levels in starved rats when administered orally .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In starved rats, oral administration of the compound at doses ranging from 37.5 to 150 mg/kg resulted in a dose-dependent reduction in blood glucose levels . Additionally, subcutaneous injection of 25 mg/kg of the compound was able to neutralize salbutamol-mediated hyperglycemia in rabbits . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to gluconeogenesis and amino acid metabolism. By inhibiting PEPCK, the compound disrupts the conversion of oxaloacetate to phosphoenolpyruvate, thereby reducing glucose synthesis . Additionally, the compound inhibits asparagine metabolism, leading to an increase in amino acids and amides . These effects on metabolic pathways can have significant implications for metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be soluble in water, which facilitates its distribution within biological systems . Specific transporters or binding proteins involved in its cellular uptake and distribution have not been extensively characterized.

Preparation Methods

The synthesis of SKF-34288 hydrochloride involves the preparation of 3-Mercaptopicolinic acid, followed by its conversion to the hydrochloride salt. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared under controlled laboratory conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

SKF-34288 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfides.

    Reduction: The compound can be reduced to its corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions include disulfides, thiols, and substituted derivatives .

Scientific Research Applications

SKF-34288 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

SKF-34288 hydrochloride exerts its effects by specifically inhibiting phosphoenolpyruvate carboxykinase (PEPCK) in the gluconeogenesis pathway. This inhibition leads to a decrease in glucose synthesis, resulting in hypoglycemic effects. Additionally, the compound inhibits asparagine metabolism, leading to an increase in amino acids and amides .

Comparison with Similar Compounds

SKF-34288 hydrochloride is unique due to its specific inhibition of PEPCK and its potent hypoglycemic effects. Similar compounds include:

    3-Mercaptopicolinic acid: The parent compound without the hydrochloride salt.

    Phenylhydrazine derivatives: Known for their enzyme inhibitory properties.

    Thiosemicarbazones: Compounds with similar metabolic effects.

These compounds share some structural similarities but differ in their specific targets and overall efficacy .

Properties

IUPAC Name

3-sulfanylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYEUUVNLEHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641042
Record name 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320386-54-7
Record name 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Mercaptopicolinic Acid Hydrochloride interact with Pck1 and affect acute pancreatitis according to the research?

A1: The research paper primarily focuses on the in vivo effects of 3-MPA on acute pancreatitis, highlighting its therapeutic potential. While it identifies Pck1 as a target, it doesn't delve into the specific molecular mechanism of 3-MPA's interaction with this enzyme. The study demonstrates that administering 3-MPA effectively inhibits Pck1 activity in the intestinal epithelial cells of mice with acute pancreatitis []. This inhibition leads to a cascade of beneficial effects, including:

  • Improved Intestinal Barrier Function: 3-MPA reduces intestinal permeability, likely by increasing the expression of tight junction proteins and decreasing epithelial cell death [].
  • Modulated Immune Response: Treatment with 3-MPA helps restore a balanced intestinal immune response, characterized by an increased ratio of M2 to M1 macrophages and higher secretory immunoglobulin A (sIgA) levels, alongside reduced neutrophil infiltration [].
  • Alleviated Pancreatic and Intestinal Injury: The study observes reduced pancreatic and intestinal damage in mice treated with 3-MPA, evidenced by improved histopathological scores [].

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